molecular formula C7H3BrF2O B1272164 4-Bromo-2,6-difluorobenzaldehyde CAS No. 537013-51-7

4-Bromo-2,6-difluorobenzaldehyde

Cat. No.: B1272164
CAS No.: 537013-51-7
M. Wt: 221 g/mol
InChI Key: CZGVAISJIQNQEJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2,6-difluorobenzaldehyde can be synthesized through several methods. One common method involves the reaction of 1-bromo-3,5-difluorobenzene with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (0-5°C). The reaction mixture is then treated with N,N-dimethylformamide (DMF) to yield the desired product . Another method involves the use of n-butyllithium and diisopropylamine in THF, followed by the addition of DMF .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective raw materials and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography, is common to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-difluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-difluorobenzaldehyde depends on its application. In medicinal chemistry, the compound’s effects are often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved therapeutic efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,6-difluorobenzaldehyde is unique due to the specific positioning of the bromine and fluorine atoms on the benzaldehyde ring. This unique arrangement imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

4-bromo-2,6-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGVAISJIQNQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378342
Record name 4-Bromo-2,6-difluorobenzaldehyde
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Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537013-51-7
Record name 4-Bromo-2,6-difluorobenzaldehyde
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,6-difluorobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,6-difluorobenzaldehyde
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Synthesis routes and methods I

Procedure details

55 ml (0.11 mmol) of 2 M lithium diisopropylamide are added with stirring at −70° C. to a solution of 19.3 g (0.1 mmol) of 1-bromo-3,5-difluorobenzene in 120 ml of dried tetrahydrofuran. After 30 minutes, N-formylpiperidine is added dropwise at this temperature. The mixture is allowed to warm to 0° C. At about 0° C., the reaction mixture is poured into cold water, acidified using 10% HCl and extracted twice with methyl tert-butyl ether. The combined organic phases are washed with water, dried over Na2SO4 and filtered, and the solvent is removed under reduced pressure. The residue is filtered through SiO2 (heptane/dichloromethane 1:1), (yield: 17.6 g, 78%).
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55 mL
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19.3 g
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120 mL
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Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2,6-difluorobenzylalcohol (0.200 g, 0.9 mmol) in DCM (4 ml) and DMSO (0.440 ml) was added triethylamine (1 ml, 0.72 mmol) and sulfur trioxide pyridine complex (0.570 g, 3.6 mmol) and the resulting solution was stirred at room temperature for 3 hours. The solution was diluted with Et2O and washed with 0.5M aqueous HCl, 1M sodium bicarbonate solution and brine. The organic phase was dried over MgSO4 and the solvent removed in vacuo to afford 4-bromo-2,6-difluorobenzaldehyde (0.166 g, 0.75 mmol, 84%) as a white solid. 1H NMR (CDCl3) δ 7.22 (2H, d), 10.29 (1H, br. s). LCMS (2) Rt: 2.74 min.
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0.2 g
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1 mL
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4 mL
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0.44 mL
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Synthesis routes and methods III

Procedure details

To a solution of diisopropylamine (93 mL, 0.66 mol) in dry tetrahydrofuran (300 mL) at −50° C. was added n-BuLi (212 mL of 2.M in hexanes, 0.53 moL) dropwise. The solution was stirred at room temperature for 30 mins. This solution was then added dropwise to a cooled (−75° C.) solution of 1-bromo-3,5-difluorobenzene (84 g, 0.44 mol) in dry tetrahydrofuran (900 mL). The mixture was stirred at −78° C. for one hour. Dry dimethylformamide (63.6 mL, 0.82 mol) was added and the mixture was stirred for two hours. The cooling bath was removed and the mixture was slowly warmed to room temperature. The mixture was diluted with diethyl ether and poured into cooled 1 M aqueous hydrochloric acid (1 L). The aqueous phase was extracted with diethyl ether. The combined phases were dried, filtered, and the solvent was removed in vacuo to give the crude product. The crude was re-crystallized with ethyl acetate and petroleum ether to afford the title compound.
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93 mL
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212 mL
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300 mL
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900 mL
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63.6 mL
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Synthesis routes and methods IV

Procedure details

Using analogous reaction condition and reagents as described in Example 20 for the preparation of I-20a above, 1-bromo-3,5-difluoro-benzene (2 g, 2.10.36 mmol) in THF was reacted with DMF (1.43 g, 19.68 mmol), n-butyl lithium (1.56 ml, 12.4 mmol) and diisopropyl amine (0.57 mL, 15.5 mmol) to afford crude product. Purification by column chromatography on silica gel (2% ethyl acetate in hexane) afforded 1.35 g of the product (61% yield).
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2 g
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1.43 g
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1.56 mL
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0.57 mL
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Yield
61%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2,6-difluorobenzaldehyde
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4-Bromo-2,6-difluorobenzaldehyde
Reactant of Route 4
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4-Bromo-2,6-difluorobenzaldehyde
Reactant of Route 5
4-Bromo-2,6-difluorobenzaldehyde
Reactant of Route 6
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4-Bromo-2,6-difluorobenzaldehyde

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